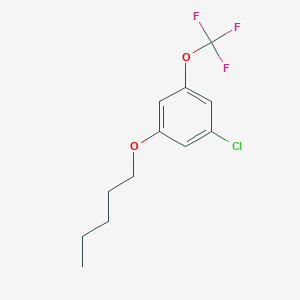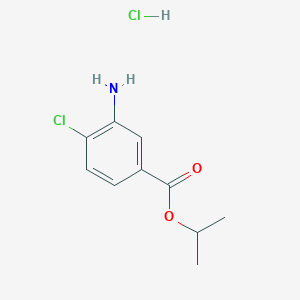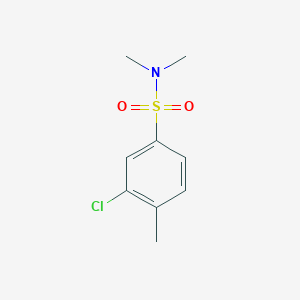
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene is an organic compound characterized by its unique structure, which includes a butoxy group, a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound is a colorless liquid that is soluble in various organic solvents and exhibits high chemical and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and safety considerations. Industrial production often employs automated systems to ensure precise control over reaction conditions and to minimize the risk of contamination.
化学反応の分析
Types of Reactions
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.
科学的研究の応用
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activity and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
作用機序
The mechanism by which 1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the compound’s functional groups interact with reagents to form new bonds or modify existing ones. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions can modulate the activity of the target molecules and influence biological pathways .
類似化合物との比較
Similar Compounds
- 1-Butoxy-2-chloro-3-fluoro-4-(trifluoromethyl)benzene
- 1-Butoxy-4-chloro-2-fluoro-3-(trifluoromethyl)benzene
- 1-Butoxy-5-chloro-2-fluoro-4-(trifluoromethyl)benzene
Uniqueness
1-Butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as solubility, reactivity, and stability, which differentiate it from other similar compounds. The presence of both electron-withdrawing (trifluoromethyl, chlorine, and fluorine) and electron-donating (butoxy) groups on the benzene ring allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications .
特性
IUPAC Name |
1-butoxy-5-chloro-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF4O/c1-2-3-4-17-9-6-7(12)5-8(10(9)13)11(14,15)16/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRLKWJNVLDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)










![4-Chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B8031921.png)

